4-(4-{4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazine-1-carbonyl}phenyl)morpholine
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Overview
Description
4-(4-{4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazine-1-carbonyl}phenyl)morpholine is a complex organic compound that features a morpholine ring, a trifluoromethyl group, and a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-{4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazine-1-carbonyl}phenyl)morpholine typically involves multiple stepsThe final step involves the coupling of these intermediates under specific reaction conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
4-(4-{4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazine-1-carbonyl}phenyl)morpholine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce a new functional group such as an alkyl or aryl group .
Scientific Research Applications
Chemistry
In chemistry, 4-(4-{4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazine-1-carbonyl}phenyl)morpholine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development .
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may exhibit properties such as anti-inflammatory, analgesic, or antimicrobial activity .
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength .
Mechanism of Action
The mechanism of action of 4-(4-{4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazine-1-carbonyl}phenyl)morpholine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other morpholine derivatives and pyridazine-containing molecules. Examples are:
- 4-Morpholin-4-yl-2-(trifluoromethyl)aniline
- 4-(4-Chlorophenyl)-6-(morpholin-4-yl)pyridazin-3(2H)-one
Uniqueness
What sets 4-(4-{4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazine-1-carbonyl}phenyl)morpholine apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
(4-morpholin-4-ylphenyl)-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3N5O2/c21-20(22,23)17-5-6-18(25-24-17)27-7-9-28(10-8-27)19(29)15-1-3-16(4-2-15)26-11-13-30-14-12-26/h1-6H,7-14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYWOFVIODOKFHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C(F)(F)F)C(=O)C3=CC=C(C=C3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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